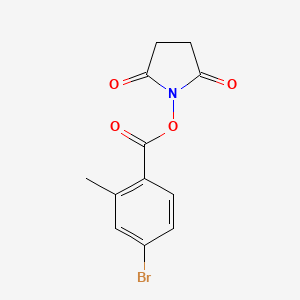
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-methylbenzoate
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-methylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acids and derivatives. This compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position of the benzoic acid ring, along with a 2,5-dioxo-pyrrolidin-1-yl ester functional group. It is used primarily as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-bromo-2-methylbenzoate typically involves the esterification of 4-Bromo-2-methylbenzoic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and reactors can optimize reaction conditions, reduce reaction times, and improve safety by minimizing human intervention.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-methylbenzoate can undergo various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield 4-Bromo-2-methylbenzoic acid and 2,5-dioxo-pyrrolidin-1-yl.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 4-Bromo-2-methylbenzoic acid and 2,5-dioxo-pyrrolidin-1-yl.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Applications De Recherche Scientifique
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-bromo-2-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester functional group can participate in various biochemical pathways, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methylbenzoic acid
- 2-Methyl-4-bromobenzoic acid
- 4-Bromo-2,6-dimethylbenzoic acid
- 4-Bromo-1-(bromomethyl)-2-methylbenzene
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-methylbenzoate is unique due to the presence of both the bromine atom and the 2,5-dioxo-pyrrolidin-1-yl ester functional group. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7-6-8(13)2-3-9(7)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOJHCWIODYIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


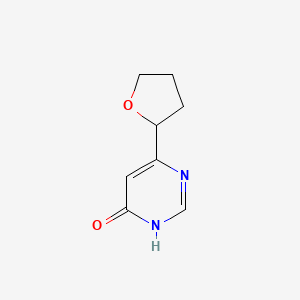

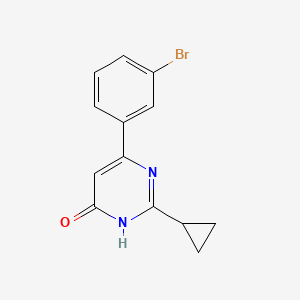


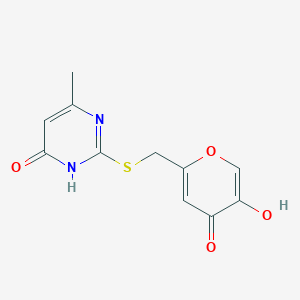
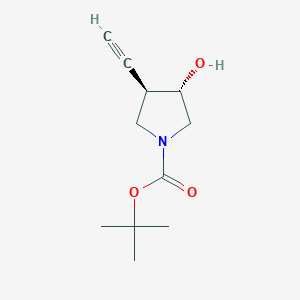
![4-(1-Pyrrolidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1486851.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1486853.png)
![4-[(Oxolan-3-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1486854.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1486855.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1486856.png)
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486857.png)
